2-(2,6-Dioxo-3-piperidyl)-5-[2-(2-methoxyethylamino)ethylamino]isoindoline-1,3-dione
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Overview
Description
2-(2,6-dioxopiperidin-3-yl)-5-({2-[(2-methoxyethyl)amino]ethyl}amino)-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound with a unique structure that includes a piperidine ring and an isoindole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-dioxopiperidin-3-yl)-5-({2-[(2-methoxyethyl)amino]ethyl}amino)-2,3-dihydro-1H-isoindole-1,3-dione involves multiple steps, including the formation of the piperidine ring and the isoindole moiety. One common method involves the reaction of a piperidine derivative with an isoindole precursor under controlled conditions. The reaction typically requires the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, reduce production costs, and ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
2-(2,6-dioxopiperidin-3-yl)-5-({2-[(2-methoxyethyl)amino]ethyl}amino)-2,3-dihydro-1H-isoindole-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with different functional groups .
Scientific Research Applications
2-(2,6-dioxopiperidin-3-yl)-5-({2-[(2-methoxyethyl)amino]ethyl}amino)-2,3-dihydro-1H-isoindole-1,3-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and inflammatory disorders.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes
Mechanism of Action
The mechanism of action of 2-(2,6-dioxopiperidin-3-yl)-5-({2-[(2-methoxyethyl)amino]ethyl}amino)-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,6-dioxopiperidin-3-yl)-4-[(2-oxo-2-piperazin-1-ylethyl)amino]isoindole-1,3-dione
- 4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione
- (S)-4-(4-(4-(((2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)oxy)methyl)benzyl)piperazin-1-yl)-3-fluorobenzonitrile
Uniqueness
What sets 2-(2,6-dioxopiperidin-3-yl)-5-({2-[(2-methoxyethyl)amino]ethyl}amino)-2,3-dihydro-1H-isoindole-1,3-dione apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C18H22N4O5 |
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Molecular Weight |
374.4 g/mol |
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-5-[2-(2-methoxyethylamino)ethylamino]isoindole-1,3-dione |
InChI |
InChI=1S/C18H22N4O5/c1-27-9-8-19-6-7-20-11-2-3-12-13(10-11)18(26)22(17(12)25)14-4-5-15(23)21-16(14)24/h2-3,10,14,19-20H,4-9H2,1H3,(H,21,23,24) |
InChI Key |
SCFQLEMKVVOVEL-UHFFFAOYSA-N |
Canonical SMILES |
COCCNCCNC1=CC2=C(C=C1)C(=O)N(C2=O)C3CCC(=O)NC3=O |
Origin of Product |
United States |
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